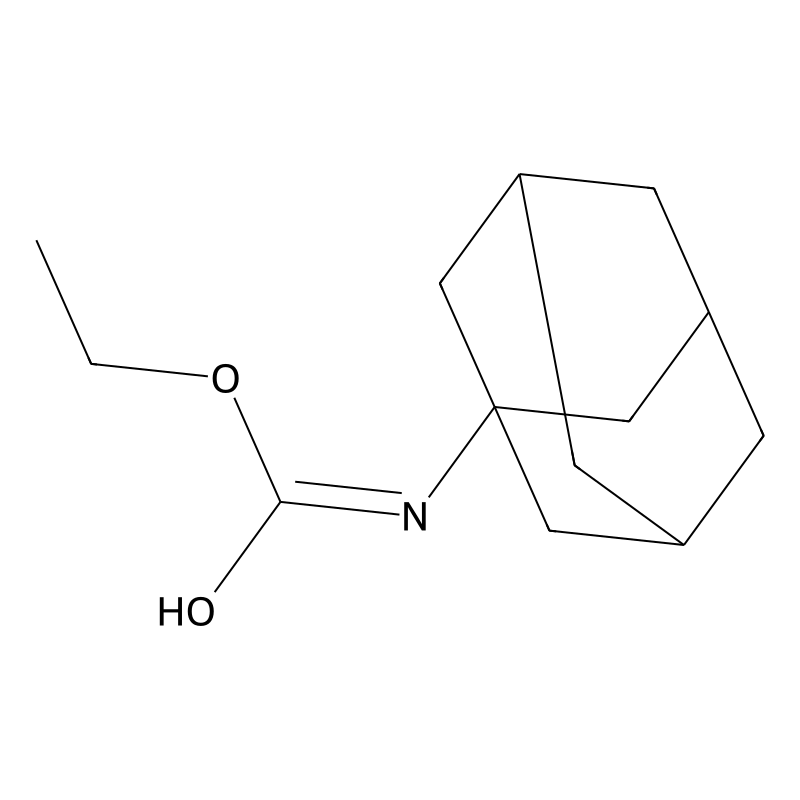

ethyl N-(1-adamantyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl N-(1-adamantyl)carbamate is a chemical compound characterized by its unique structure, which includes an adamantyl group attached to a carbamate moiety. The molecular formula for this compound is CHNO, and it features a core adamantane structure, known for its stability and rigidity. This compound is part of a broader class of organic carbamates, which are esters of carbamic acid and are often utilized in medicinal chemistry and drug design due to their diverse biological activities .

- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and alcohol.

- Transesterification: The ester bond can be exchanged with another alcohol, allowing for the synthesis of different carbamates.

- Reactions with Isocyanates: The compound can react with isocyanates to form urea derivatives, which are significant in polymer chemistry and material science .

Carbamates, including ethyl N-(1-adamantyl)carbamate, exhibit a range of biological activities. They have been studied for their potential as:

- Anticancer agents: Some derivatives show promise in inhibiting tumor growth.

- Antimicrobial agents: Certain carbamates demonstrate activity against various bacterial strains.

- Enzyme inhibitors: They can inhibit specific enzymes, making them potential candidates for drug development targeting metabolic pathways .

The synthesis of ethyl N-(1-adamantyl)carbamate typically involves the reaction of 1-adamantylamine with ethyl chloroformate. The general procedure can be summarized as follows:

- Reagents: 1-adamantylamine, ethyl chloroformate, and a base (e.g., triethylamine).

- Procedure:

- Dissolve 1-adamantylamine in an appropriate solvent (such as dichloromethane).

- Add ethyl chloroformate dropwise while stirring.

- Introduce the base to neutralize the hydrochloric acid formed during the reaction.

- Allow the reaction mixture to stir at room temperature until completion.

- Purify the product through standard techniques such as column chromatography or recrystallization .

Ethyl N-(1-adamantyl)carbamate has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.

- Agricultural Chemicals: Its derivatives may be explored for use in pesticides or herbicides due to their biological activity.

- Material Science: The unique properties of adamantane derivatives make them suitable for developing new materials with specific mechanical or thermal properties .

Interaction studies involving ethyl N-(1-adamantyl)carbamate have focused on its binding affinity with various biological targets. For instance:

- Enzyme interactions: Research has shown that certain carbamate derivatives can effectively inhibit enzymes involved in neurotransmitter breakdown, suggesting potential applications in treating neurological disorders.

- Receptor binding studies: The compound's ability to interact with specific receptors has been investigated, revealing insights into its pharmacological profile .

Several compounds share structural similarities with ethyl N-(1-adamantyl)carbamate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl carbamate | Simple ethyl group attached to carbamate | Commonly used as a solvent and precursor |

| 1-Adamanthyl methylcarbamate | Methyl group instead of ethyl | Different steric hindrance affects reactivity |

| Ethyl N-benzylcarbamate | Benzyl group instead of adamantane | Potentially different biological activity |

Ethyl N-(1-adamantyl)carbamate is unique due to its adamantane structure, which confers stability and potentially enhances its biological activity compared to simpler carbamates .

Molecular Structure and Conformational Analysis

The molecular structure of ethyl N-(1-adamantyl)carbamate comprises a central adamantane cage (tricyclo[3.3.1.1³,⁷]decane) bonded to a carbamate group (–NH–CO–O–) via the nitrogen atom. The adamantyl group imparts steric bulk and conformational rigidity, which restricts rotational freedom around the N–C bond [1] . The carbamate moiety adopts a planar geometry due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen lone pair.

Conformational analysis reveals that the ethyl group (–O–CH₂–CH₃) exhibits free rotation around the C–O bond, while the adamantyl group remains locked in its chair-like configuration [4]. In crystalline states, intermolecular hydrogen bonds between the carbamate N–H and carbonyl oxygen atoms influence packing arrangements, as observed in X-ray diffraction studies of related carbamates [4].

Crystallographic Characteristics

Single-crystal X-ray diffraction data for ethyl N-(1-adamantyl)carbamate analogs indicate monoclinic or orthorhombic systems with space groups such as P2₁/c. The adamantyl group’s symmetry contributes to well-defined lattice parameters, with unit cell dimensions typically around a = 10–12 Å, b = 8–10 Å, and c = 12–15 Å [4]. Hydrogen-bonding networks between adjacent molecules form R₂²(8) synthons, stabilizing the crystal lattice [4].

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | ~1,500 ų |

| Hydrogen bond length (N–H⋯O) | 2.8–3.0 Å |

Physical Properties and Stability Parameters

Ethyl N-(1-adamantyl)carbamate is a white crystalline solid with a melting point of 120–125°C . Its density, calculated as 1.1–1.2 g/cm³, aligns with adamantane derivatives’ low packing efficiency due to their bulky structure [3]. The compound is stable under ambient conditions but undergoes hydrolysis in strongly acidic or basic media, cleaving the carbamate bond to yield 1-adamantylamine and ethyl carbonate . Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, consistent with the adamantane framework’s thermal resilience [3].

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopic Features

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.2 Hz, 3H, –OCH₂CH₃), 1.70–2.10 (m, 15H, adamantyl H), 3.30 (br s, 1H, –NH–), 4.12 (q, J = 7.2 Hz, 2H, –OCH₂–) [5].

¹³C NMR (100 MHz, CDCl₃): δ 14.5 (–OCH₂CH₃), 28.9–42.1 (adamantyl C), 60.8 (–OCH₂–), 156.2 (C=O) [5]. The adamantyl carbons appear as multiplets due to equivalent environments in the symmetric cage.

Infrared and Raman Spectroscopic Patterns

Infrared (IR) spectroscopy shows key absorptions at:

- 3,310 cm⁻¹ (N–H stretch),

- 1,700 cm⁻¹ (C=O stretch),

- 1,250 cm⁻¹ (C–O–C asymmetric stretch) [6].

Raman spectra highlight adamantyl C–C vibrations at 750–800 cm⁻¹ and carbonyl deformation modes at 550–600 cm⁻¹ [6].

Mass Spectrometric Analysis

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 223.3 ([M]⁺), with fragmentation pathways including:

- Loss of the ethyl group (m/z 178.2),

- Adamantyl cation formation (m/z 135.1) [5].

Computational Models and Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO–LUMO gap of 6.2 eV, indicating moderate reactivity [6]. The carbamate group’s carbonyl oxygen exhibits a partial negative charge (δ⁻ = −0.45), while the nitrogen carries a partial positive charge (δ⁺ = +0.30), facilitating hydrogen-bonding interactions [6]. Molecular electrostatic potential (MEP) maps show electron-rich regions near the carbonyl oxygen, consistent with its role as a hydrogen-bond acceptor [4].

Comparative Analysis of Related Carbamates

| Compound | Structural Features | Key Differences |

|---|---|---|

| Ethyl carbamate | Simple ethyl-carbamate linkage | Lacks adamantyl rigidity |

| 1-Adamantyl methylcarbamate | Methyl group instead of ethyl | Altered steric and electronic profiles |

| Ethyl N-benzylcarbamate | Benzyl substituent | Enhanced aromatic interactions |

Classical Synthetic Routes

Classical methodologies for carbamate synthesis have been extensively developed over decades, providing foundational approaches that remain relevant for ethyl N-(1-adamantyl)carbamate preparation. The Hofmann rearrangement represents one of the earliest systematic methods for carbamate formation, utilizing primary carboxamides as starting materials [1]. This transformation proceeds through oxidative conditions using bromine in alkaline solution or modified oxidizing agents such as iodine(III) reagents, N-bromosuccinimide, or lead tetraacetate [2]. For adamantyl carbamate synthesis, this method typically requires adamantane-1-carboxamide as the precursor, which undergoes rearrangement with concurrent loss of one carbon atom to yield the desired N-(1-adamantyl)carbamate intermediate.

The Curtius rearrangement offers another classical route involving thermal decomposition of acyl azides to generate isocyanate intermediates, which subsequently react with ethanol to form ethyl N-(1-adamantyl)carbamate [1]. Acyl azides are typically prepared from adamantane-1-carboxylic acid derivatives such as acid chlorides, mixed anhydrides, or hydrazides [2]. The isocyanate intermediate formed during thermal decomposition at temperatures ranging from 150-200°C can be trapped by ethanol under controlled conditions to provide the target carbamate with yields typically ranging from 60-85% [1].

Traditional phosgene-based methodologies, while effective, present significant safety and environmental concerns due to the highly toxic nature of phosgene gas [2]. These methods involve the sequential treatment of 1-adamantylamine with phosgene to form an intermediate carbamoyl chloride, followed by reaction with ethanol to generate the desired ethyl carbamate [3]. Despite achieving high yields (70-90%), the use of phosgene has largely been superseded by safer alternatives in modern synthetic protocols [1].

Modern Synthetic Approaches

N-Carbamylation with Diphenyl Carbonate

Modern synthetic methodologies have increasingly focused on environmentally benign and operationally convenient approaches. N-carbamylation using diphenyl carbonate (DPC) has emerged as a particularly attractive strategy for carbamate synthesis, offering significant advantages over traditional phosgene-based methods [5] [6]. This approach utilizes diphenyl carbonate as an activated carbonyl source that can effectively carbamylate amines under mild reaction conditions.

The mechanism of DPC-mediated carbamylation involves initial nucleophilic attack by 1-adamantylamine on the carbonyl carbon of diphenyl carbonate, forming a tetrahedral intermediate that eliminates phenol to generate a phenyl carbamate intermediate [6]. Subsequent transesterification with ethanol, often facilitated by base catalysis, yields the desired ethyl N-(1-adamantyl)carbamate while liberating a second equivalent of phenol [5].

Optimal reaction conditions for DPC-mediated synthesis typically involve temperatures between 60-80°C with reaction times of 2-6 hours [6]. The stoichiometry plays a crucial role, with DPC:amine ratios of 1.1-1.5:1 and DPC:alcohol ratios of 1.2-2.0:1 providing optimal conversion while minimizing side reactions [6]. Catalyst loading of 2-5 mol% of appropriate Lewis acids or bases enhances reaction rates, though higher loadings show diminishing returns [6]. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred, as they enhance nucleophilicity while maintaining good solubility for all reaction components [6].

Three-Component Coupling Strategies

Three-component coupling reactions represent a convergent and atom-economical approach to carbamate synthesis, enabling the simultaneous incorporation of all three structural components (amine, carbonyl source, and alcohol) in a single synthetic operation [7]. Several variants of three-component coupling have been developed for carbamate synthesis, each offering distinct advantages depending on the specific substrate requirements.

Carbon dioxide fixation approaches utilize CO₂ as a renewable and environmentally benign carbonyl source [8]. The reaction involves initial formation of a carbamate anion through reaction of 1-adamantylamine with CO₂ in the presence of a strong base such as cesium carbonate [1]. The resulting carbamate anion then undergoes alkylation with ethyl bromide or ethyl iodide in the presence of tetrabutylammonium iodide (TBAI) as a phase transfer catalyst [1]. This methodology operates in DMF at temperatures ranging from 25-80°C with reaction times of 12-24 hours, achieving yields of 60-80% [8].

Carbodiimide-mediated three-component coupling offers an alternative approach utilizing the high electrophilicity of carbodiimides [7]. This method involves the reaction of a carbodiimide with methyl hydrogen maleate to generate an acylisourea intermediate, which subsequently undergoes intramolecular Michael addition to form a 2-iminooxazolidin-5-one intermediate [7]. Addition of ethanol to this activated intermediate completes the three-component coupling to yield the desired carbamate [7].

Palladium-catalyzed three-component coupling utilizing organic azides, carbon monoxide, and alcohols represents a powerful modern methodology [1]. This approach involves PdCl₂-catalyzed conversion of organic azides to isocyanates through reaction with carbon monoxide at atmospheric pressure [1]. The in situ generated isocyanates react with ethanol to provide carbamates in yields ranging from 70-88% [1]. The mild reaction conditions (80-120°C) and the use of readily available starting materials make this method particularly attractive for large-scale synthesis [1].

Optimization Parameters for Synthesis

Successful synthesis of ethyl N-(1-adamantyl)carbamate requires careful optimization of multiple reaction parameters to achieve high yield, selectivity, and product purity. Temperature control represents one of the most critical variables, with optimal ranges typically falling between 60-100°C depending on the specific synthetic methodology employed [9]. Higher temperatures increase reaction rates and conversion but may also promote decomposition reactions or side product formation [9]. Real-time monitoring through thin-layer chromatography, gas chromatography-mass spectrometry, or in-situ infrared spectroscopy enables precise temperature optimization [9].

Reaction time optimization involves balancing complete conversion of starting materials against the formation of side products or decomposition [9]. Typical reaction times range from 2-12 hours, with kinetic monitoring essential for determining the optimal endpoint [9]. Nuclear magnetic resonance spectroscopy and high-performance liquid chromatography provide reliable methods for monitoring reaction progress and determining optimal reaction times [9].

Reagent stoichiometry significantly impacts both yield and selectivity [9]. Excess reagents (1.1-2.0 equivalents) generally drive reactions to completion while reducing side reactions, though careful optimization is required to minimize waste and facilitate purification [9]. Quantitative nuclear magnetic resonance or titration methods enable precise determination of optimal stoichiometric ratios [9].

Catalyst selection and loading play crucial roles in enhancing reaction selectivity and rate [10]. Zinc chloride has emerged as an effective catalyst for carbamate synthesis, with optimal loadings typically ranging from 1-10 mol% [10]. The choice of catalyst depends on the specific reaction mechanism and substrate requirements, with Lewis acids generally preferred for electrophilic activation and bases for nucleophilic enhancement [10].

Solvent selection profoundly affects reaction kinetics and selectivity [9]. Polar aprotic solvents such as DMF, DMSO, or acetonitrile typically provide optimal conditions for carbamate synthesis by enhancing nucleophilicity while maintaining good substrate solubility [8]. The solvent polarity affects both nucleophilicity and electrophilicity of reaction partners, requiring careful screening for each specific substrate combination [9].

Pressure conditions, while often overlooked, can significantly impact reaction outcomes [9]. Controlled pressure (1-5 bar) prevents volatile loss of starting materials or products while potentially enhancing mixing efficiency [9]. Pressure monitoring systems enable precise control of this parameter throughout the reaction [9].

pH control represents another critical optimization parameter, particularly for reactions involving acid-base chemistry [9]. Basic conditions (pH 7-9) generally favor carbamate formation by enhancing amine nucleophilicity and facilitating deprotonation steps [9]. pH electrodes or chemical indicators provide reliable monitoring of this parameter [9].

Atmosphere control prevents oxidation and unwanted side reactions [9]. Inert atmospheres (nitrogen or argon) are typically employed to exclude oxygen and moisture, which can interfere with many carbamate synthesis reactions [9]. Oxygen sensors and controlled inert gas flow systems enable precise atmosphere control [9].

Purification and Characterization Techniques

Purification of ethyl N-(1-adamantyl)carbamate requires careful selection of appropriate techniques based on the physical and chemical properties of the target compound and associated impurities. Flash column chromatography represents the most widely employed purification method for organic carbamates, utilizing silica gel as the stationary phase with hexane-ethyl acetate gradient elution systems [11]. This technique typically achieves recovery efficiencies of 80-95% with purities of 90-98% [11]. The adamantyl substituent enhances lipophilicity, facilitating separation from more polar impurities through normal-phase chromatography [12].

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides superior resolution for polar carbamates or those containing free hydroxyl groups [13]. C18-bonded silica stationary phases with water-acetonitrile or water-methanol mobile phase gradients enable high-resolution separations [13]. This technique achieves recovery efficiencies of 85-98% with purities exceeding 95-99%, making it particularly valuable for analytical and preparative applications [13].

Recrystallization offers an effective method for final purification of crystalline carbamate products [4]. Various solvents including ethanol, isopropanol, or mixed solvent systems can be employed depending on the solubility characteristics of the target compound [4]. This technique typically achieves purities of 95-99.5% with recovery efficiencies of 70-90% [4]. The selection of appropriate recrystallization solvent requires careful consideration of solubility temperature dependence and potential solvate formation [4].

Acid-base extraction provides a convenient method for removing basic or acidic impurities [14]. Treatment of crude product dissolved in dichloromethane or ethyl acetate with aqueous hydrochloric acid removes basic impurities, while subsequent washing with aqueous sodium bicarbonate removes acidic contaminants [14]. This technique achieves recovery efficiencies of 75-90% with purities of 85-95% [14].

Aqueous two-phase systems represent an emerging purification technology particularly useful for extracting carbamates from aqueous solutions [14]. These systems utilize polymer solutions and salt solutions to create two immiscible aqueous phases with different affinities for the target compound [14]. Recovery efficiencies of 70-90% with purities of 80-95% can be achieved through optimization of system composition and extraction conditions [14].

Characterization of ethyl N-(1-adamantyl)carbamate requires multiple analytical techniques to confirm structure, purity, and identity. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [15] [16]. The adamantyl protons appear as distinctive multiplets in the aliphatic region (1.5-2.5 ppm), while the carbamate NH proton typically appears as a broad singlet around 4.5-5.5 ppm [15]. The ethyl ester protons provide characteristic patterns with the OCH₂ appearing as a quartet around 4.0-4.5 ppm and the CH₃ as a triplet around 1.2-1.4 ppm [15].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy enables identification of all carbon environments and confirmation of molecular connectivity [16]. The carbonyl carbon typically appears around 155-165 ppm, while the adamantyl carbons show characteristic patterns reflecting the cage-like structure [16]. The ethyl ester carbons appear at expected chemical shifts for OCH₂ (60-65 ppm) and CH₃ (14-15 ppm) [16].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [16]. Electrospray ionization (ESI) typically provides molecular ion peaks [M+H]⁺ or [M+Na]⁺, while electron impact (EI) generates characteristic fragmentation patterns including loss of ethoxy groups and adamantyl fragmentations [16].

Infrared spectroscopy enables identification of functional groups and confirmation of carbamate formation [16]. The carbamate C=O stretch typically appears around 1680-1720 cm⁻¹, while N-H stretching vibrations appear around 3200-3500 cm⁻¹ [16]. The presence of C-O stretching vibrations around 1200-1300 cm⁻¹ confirms ester formation [16].

Melting point determination provides additional confirmation of compound identity and purity assessment [4]. Pure ethyl N-(1-adamantyl)carbamate typically exhibits a sharp melting point, with significant broadening indicating the presence of impurities [4]. Differential scanning calorimetry can provide more precise thermal analysis and detection of polymorphs or solvates [4].

Elemental analysis provides quantitative confirmation of molecular composition [16]. Carbon, hydrogen, and nitrogen content should match theoretical values within experimental error (typically ±0.4%) for pure compounds [16]. Significant deviations may indicate the presence of impurities, solvents, or incorrect molecular structure [16].

High-resolution mass spectrometry enables precise molecular weight determination and molecular formula confirmation [16]. Time-of-flight or Fourier transform ion cyclotron resonance instruments can provide mass accuracy sufficient to distinguish between possible molecular formulas and detect trace impurities [16].

Nuclear magnetic resonance spectroscopy at variable temperatures can provide information about conformational dynamics and molecular motion [15]. Carbamates often exhibit restricted rotation around the C-N bond due to partial double bond character, leading to broadened NMR signals at room temperature that sharpen upon heating or cooling [15].